Hydroxyflutamide

Description

2-hydroxyflutamide is a metabolite of flutamide. Flutamide is an oral nonsteroidal antiandrogen drug primarily used to treat prostate cancer. It competes with testosterone and its powerful metabolite, dihydrotestosterone (DHT) for binding to androgen receptors in the prostate gland. By doing so, it prevents them from stimulating the prostate cancer cells to grow. Flutamide has been largely replaced by a newer member of this class, bicalutamide, due to a better side-effect profile. (Wikipedia)

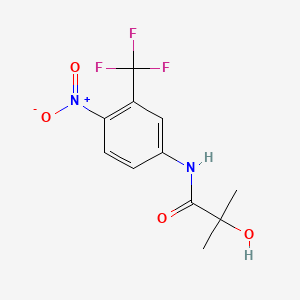

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O4/c1-10(2,18)9(17)15-6-3-4-8(16(19)20)7(5-6)11(12,13)14/h3-5,18H,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQLFJODEKMJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033562 | |

| Record name | Hydroxyflutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52806-53-8 | |

| Record name | Hydroxyflutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52806-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyflutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052806538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyflutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyflutamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYFLUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31D90UKP5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Journey of an Androgen Receptor Antagonist: A Technical Guide to the Discovery and Development of Hydroxyflutamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyflutamide, the principal active metabolite of the first-generation nonsteroidal antiandrogen flutamide, represents a cornerstone in the therapeutic landscape of androgen-dependent prostate cancer. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and developmental pathway of this compound as a therapeutic agent. It details the metabolic synthesis from its prodrug, flutamide, its potent antagonism of the androgen receptor signaling cascade, and the preclinical and clinical evidence that established its efficacy. This document consolidates key quantitative data, outlines detailed experimental methodologies for its characterization, and provides visual representations of its mechanism and developmental workflow to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Antiandrogen Imperative

The progression of a majority of prostate cancers is critically dependent on the action of androgens, primarily testosterone and its more potent metabolite, dihydrotestosterone (DHT). These hormones bind to the androgen receptor (AR), a ligand-activated transcription factor, initiating a signaling cascade that promotes cancer cell growth and survival. The recognition of this dependency led to the development of androgen deprivation therapy (ADT) as a primary treatment modality.

Flutamide was among the first nonsteroidal antiandrogens (NSAAs) developed to combat this pathway. Subsequent research quickly established that flutamide itself is a prodrug, rapidly and extensively metabolized in the liver to its biologically active form, 2-hydroxyflutamide (hereafter referred to as this compound).[1] this compound exhibits a significantly higher binding affinity for the androgen receptor and is considered the primary mediator of the therapeutic effects attributed to flutamide administration.[2] It acts as a "silent" antagonist, competitively inhibiting the binding of endogenous androgens to the AR, thereby preventing the downstream gene expression required for tumor proliferation.[1]

Synthesis and Metabolism

This compound is not typically synthesized for direct administration; rather, it is formed in vivo following the oral administration of its prodrug, flutamide.

Metabolic Conversion of Flutamide

The primary metabolic pathway for the activation of flutamide occurs in the liver. The conversion is an α-hydroxylation reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A2.[2][3] This rapid first-pass metabolism underscores the role of flutamide as a vehicle for the systemic delivery of its more potent, active metabolite, this compound.[3]

Figure 1: Metabolic activation of Flutamide to this compound.

Mechanism of Action: Antagonizing the Androgen Receptor

This compound exerts its therapeutic effect by competitively inhibiting the androgen receptor signaling pathway.

The Androgen Receptor Signaling Pathway

In the absence of a ligand, the androgen receptor (AR) resides in the cytoplasm, complexed with heat shock proteins (HSPs).[4] The binding of androgens like DHT induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[5] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes involved in cell growth and proliferation, such as Prostate-Specific Antigen (PSA).[5][6]

Competitive Inhibition by this compound

This compound acts as a direct, competitive antagonist at the ligand-binding domain (LBD) of the AR.[7] By occupying the LBD, it prevents the binding of DHT and testosterone. This action blocks the subsequent conformational changes necessary for AR activation, nuclear translocation, and DNA binding, thereby inhibiting the transcription of androgen-dependent genes and ultimately suppressing tumor growth.[7]

References

- 1. Innovative Se‐Flutamide Derivatives: Enhanced Activity Toward Androgen Receptor (AR)‐Dependent and ‐Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. policycommons.net [policycommons.net]

- 6. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Structural Analysis of Hydroxyflutamide and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyflutamide, the active metabolite of the first-generation nonsteroidal antiandrogen flutamide, has been a cornerstone in the treatment of prostate cancer. Its therapeutic action is primarily mediated by competitively antagonizing the androgen receptor (AR), a key driver of prostate cancer cell growth and survival. This technical guide provides an in-depth exploration of the structural analysis of this compound and its analogues. A thorough understanding of their three-dimensional structure, binding interactions with the androgen receptor, and the resulting structure-activity relationships (SAR) is paramount for elucidating its mechanism of action, understanding the emergence of drug resistance, and guiding the rational design of next-generation antiandrogens.

This document will delve into the quantitative biophysical and cellular data, detail the experimental and computational methodologies employed in these analyses, and visualize the complex signaling pathways and experimental workflows.

Quantitative Data on this compound and Analogue Activity

The biological activity of this compound and its derivatives is quantified through various metrics, including binding affinity to the androgen receptor and antiproliferative effects on prostate cancer cell lines.

Androgen Receptor Binding Affinity

The binding affinity is a measure of the strength of the interaction between a ligand (like this compound) and its receptor (the AR). This is often expressed as the half-maximal inhibitory concentration (IC50) or the binding free energy.

| Compound | Receptor | IC50 (nM) | Binding Free Energy (kcal/mol) |

| This compound | Wild-Type AR | 700 | -6.07 |

| This compound | T877A Mutant AR | - | -8.42 |

| This compound | W741C Mutant AR | - | -2.50 |

| This compound | F876L Mutant AR | - | -8.22 |

| Bicalutamide | Wild-Type AR | ~150-200 | - |

| Enzalutamide | Wild-Type AR | ~20-40 | - |

Antiproliferative Activity of Bicalutamide Analogues

The antiproliferative activity, typically represented by IC50 values, indicates the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table presents data for various bicalutamide analogues against different prostate cancer cell lines.

| Compound | 22Rv1 IC50 (µM) | DU-145 IC50 (µM) | LNCaP IC50 (µM) | VCap IC50 (µM) |

| Bicalutamide | 51.61 | 45.20 | 49.34 | 48.75 |

| Enzalutamide | 11.47 | 25.12 | 19.95 | 53.04 |

| Analogue 16 (deshydroxy) | 6.59 | 7.94 | 10.86 | 9.33 |

| Analogue 27 (sulfoxide) | 9.09 | 10.23 | 15.49 | 12.30 |

| Analogue 28 (sulfoxide) | 14.13 | 17.78 | 31.11 | 25.70 |

Data for bicalutamide analogues sourced from a study on their synthesis and biological evaluation.

Key Experimental and Computational Protocols

The structural and functional characterization of this compound and its analogues relies on a combination of experimental and computational techniques.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes.

Methodology:

-

Crystallization: The target protein (e.g., the AR ligand-binding domain) is purified and crystallized in the presence of the ligand (e.g., this compound). This is often the most challenging step.

-

Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to generate an electron density map, from which the atomic coordinates of the protein and ligand can be determined.

-

Refinement: The initial model is refined against the experimental data to produce a final, high-resolution structure.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure and dynamics of molecules in solution.

Methodology for Protein-Ligand Interaction Studies:

-

Sample Preparation: A solution of the target protein, often isotopically labeled (e.g., with ¹⁵N), is prepared.

-

Spectral Acquisition: A series of NMR experiments, such as ¹H-¹⁵N HSQC, are performed on the protein alone and in the presence of increasing concentrations of the ligand.

-

Data Analysis: Changes in the chemical shifts of the protein's NMR signals upon ligand binding are monitored to identify the binding site and determine the binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations are computational methods used to study the physical movement of atoms and molecules over time.

Methodology:

-

System Setup: A starting structure of the protein-ligand complex, often from X-ray crystallography or homology modeling, is placed in a simulated environment (e.g., a box of water molecules).

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory of the system's dynamics.

-

Analysis: The trajectory is analyzed to study various aspects, such as binding stability, conformational changes, and protein-ligand interactions. The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method can be used to calculate binding free energies.

AR-CALUX (Androgen Receptor Chemical Activated Luciferase Reporter Gene) Assay

This is a cell-based assay used to measure the androgenic or antiandrogenic activity of compounds.

Methodology:

-

Cell Culture: U2OS cells, which are stably transfected with the human androgen receptor and a luciferase reporter gene, are cultured in 96-well plates.

-

Compound Treatment: The cells are exposed to the test compound in the presence (for antiandrogenic testing) or absence (for androgenic testing

Methodological & Application

Application Note: Determination of Hydroxyflutamide IC50 Values using Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction Hydroxyflutamide, the active metabolite of flutamide, is a nonsteroidal antiandrogen agent used in the treatment of prostate cancer.[1] It functions by competitively inhibiting the androgen receptor (AR), a key driver in the growth and survival of prostate cancer cells.[2] Determining the half-maximal inhibitory concentration (IC50) is a critical step in preclinical drug development to quantify the potency of an antagonist like this compound. This document provides detailed protocols for two common cell-based assays used to determine the IC50 value of this compound: the MTT cell viability assay and the androgen receptor luciferase reporter assay.

Mechanism of Action: Androgen Receptor Antagonism

The androgen receptor is a ligand-activated transcription factor.[3] In the absence of a ligand, it resides in the cytoplasm. Upon binding to an androgen, such as dihydrotestosterone (DHT), the receptor translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA, initiating the transcription of genes that promote cell growth and proliferation.[2][3] this compound exerts its effect by competing with androgens for binding to the AR's ligand-binding domain, thereby preventing receptor activation and downstream signaling.[2]

Quantitative Data: this compound IC50 Values

The IC50 of this compound can vary depending on the cell line, assay type, and experimental conditions. The table below summarizes reported values.

| Cell Line | Assay Type | IC50 Value (µM) | Source |

| Androgen Receptor (in vitro) | Receptor Binding Assay | 0.7 | [1][4] |

| HEK293 | Luciferase Reporter Assay | 0.3 | [1] |

| LNCaP | Cell Viability Assay (MTT) | Resistant up to 20 µM* | [5] |

*Note: In the study cited, LNCaP cells were adapted to grow in the presence of this compound, resulting in a resistant cell line (LN-FLU). The parental LNCaP line's sensitivity was not quantified as an IC50 but was shown to be sensitive to the drug's antiproliferative effects.[5]

Experimental Protocols

Two primary methods are detailed below: a cell proliferation assay (MTT) that measures the cytotoxic or cytostatic effect of the compound, and a reporter assay that directly measures the antagonistic activity at the androgen receptor.

Protocol 1: MTT Cell Proliferation Assay for IC50 Determination

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.[7]

Materials:

-

Androgen-responsive cells (e.g., LNCaP, MDA-MB-453)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well flat-bottom sterile plates

-

MTT solution: 5 mg/mL in sterile PBS. Filter sterilize and store at -20°C, protected from light.[8]

-

Solubilization solution: Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Plating: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[7] Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. A typical concentration range for an initial experiment might be 0.01 µM to 100 µM.[10] Remember to include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.[7] Each concentration should be tested in triplicate.

-

Incubation: Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C with 5% CO2.[7][9]

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7][9]

-

Formazan Formation: Return the plate to the incubator for 4 hours.[7] During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[7] Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete dissolution.[7][8]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[7][9]

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

-

Plot cell viability (%) versus the log of the this compound concentration.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.[11]

-

Protocol 2: Androgen Receptor Luciferase Reporter Assay

This assay directly measures the ability of this compound to antagonize androgen-induced AR transcriptional activity.[12] Cells are co-transfected with a plasmid expressing the human AR and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.[12][13] AR activation by an androgen (e.g., DHT) drives luciferase expression, which can be blocked by an antagonist.

Materials:

-

Host cell line (e.g., PC3, HEK293)

-

Androgen Receptor (AR) expression plasmid

-

Luciferase reporter plasmid with an Androgen Response Element (ARE) promoter

-

Transfection reagent

-

This compound and an AR agonist (e.g., DHT)

-

96-well white, opaque sterile plates (for luminescence reading)

-

Luciferase Assay System (commercial kit with lysis buffer and luciferin substrate)

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Cell Plating: After transfection, seed the cells into 96-well white, opaque plates at an appropriate density.

-

Incubation: Allow cells to recover and express the plasmids for 24 hours.[14]

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate medium.

-

Add the this compound dilutions to the wells.

-

After a short pre-incubation (e.g., 1 hour), add a fixed concentration of an AR agonist (e.g., DHT) to all wells except the negative control. The DHT concentration should be one that elicits a sub-maximal (e.g., EC80) response to allow for effective measurement of inhibition.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2 to allow for reporter gene expression.

-

Cell Lysis: Remove the medium and lyse the cells by adding the lysis buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Transfer the cell lysate to a new opaque plate if necessary. Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition of luciferase activity for each this compound concentration relative to the DHT-only treated control.

-

Plot the percent inhibition versus the log of the this compound concentration.

-

Use non-linear regression to fit the data to a dose-response curve and determine the IC50 value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 3. A Molecular Modeling Study of the this compound Resistance Mechanism Induced by Androgen Receptor Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Resistance to 2-Hydroxy-Flutamide in Prostate Cancer Cells Is Associated with the Downregulation of Phosphatidylcholine Biosynthesis and Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 10. mdpi.com [mdpi.com]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Hydroxyflutamide Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models used to assess the in vivo efficacy of hydroxyflutamide, a nonsteroidal antiandrogen. Detailed protocols for key experimental models are provided, along with a summary of expected quantitative outcomes and relevant signaling pathways.

Introduction

This compound is the active metabolite of flutamide and functions as a competitive antagonist of the androgen receptor (AR).[1][2][3] It is utilized in the treatment of androgen-sensitive prostate cancer by preventing the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR, thereby inhibiting its activation and downstream signaling that promotes tumor growth.[2][3] However, resistance can emerge, sometimes due to mutations in the AR that can convert this compound from an antagonist to an agonist.[4] Evaluating the efficacy and understanding the mechanisms of action and resistance of this compound in a preclinical setting is crucial for its clinical application. This document outlines suitable animal models and experimental protocols for these investigations.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effect by competitively binding to the ligand-binding domain of the androgen receptor, preventing its activation by androgens.[2][3] This blockade inhibits the nuclear translocation of the AR and subsequent regulation of target gene expression involved in prostate cancer cell growth.[3] Additionally, this compound has been shown to modulate other signaling pathways, such as the PI3K/Akt and MAPK/ERK1/2 pathways, in both androgen-sensitive (LNCaP) and androgen-independent (PC3) prostate cancer cells.[5] In LNCaP cells, this compound has been observed to negatively regulate Akt and ERK1/2 phosphorylation.[5]

Below is a diagram illustrating the mechanism of action of this compound on the androgen receptor signaling pathway.

Caption: Mechanism of action of this compound on the androgen receptor signaling pathway.

Recommended Animal Models

The choice of animal model is critical for evaluating the efficacy of this compound and depends on the specific research question.

-

Prostate Cancer Xenograft Models:

-

Androgen-Sensitive: The LNCaP human prostate cancer cell line is widely used to establish xenografts in immunocompromised mice (e.g., nude or SCID mice).[6][7] These cells express a mutated androgen receptor (T877A) but remain androgen-sensitive, making them a suitable model for testing antiandrogen therapies.[6]

-

Androgen-Independent/Castration-Resistant: PC3 and DU145 are androgen-independent human prostate cancer cell lines and can be used to study this compound's effects in a hormone-refractory context.[5][8] Additionally, castration-resistant sublines can be developed from LNCaP cells through long-term androgen deprivation or culture with antiandrogens.[8][9][10]

-

-

Transgenic Mouse Models:

-

The Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model is an autochthonous model where prostate cancer develops spontaneously. This model is valuable for studying the chemopreventive potential of agents like flutamide.[11]

-

-

Chemically-Induced Cancer Models:

Experimental Protocols

Below are detailed protocols for key in vivo experiments to evaluate the efficacy of this compound.

Protocol 1: LNCaP Xenograft Model for Prostate Cancer

This protocol describes the establishment of LNCaP xenografts in mice to assess the anti-tumor activity of this compound.

Materials:

-

LNCaP human prostate cancer cells

-

RPMI-1640 medium with 10% FBS

-

Matrigel

-

Male immunodeficient mice (e.g., NU/NU nude mice, 6-8 weeks old)

-

This compound

-

Vehicle for drug administration (e.g., corn oil)

-

Calipers

-

Anesthetic

Procedure:

-

Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation for Injection: Harvest cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (containing 1 million cells) into the flank of each mouse.[6]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6]

-

Drug Administration:

-

Treatment Group: Administer this compound at the desired dose and schedule (e.g., daily oral gavage or subcutaneous injection).

-

Control Group: Administer the vehicle using the same route and schedule.

-

-

Efficacy Evaluation:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor body weight to assess toxicity.

-

At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

-

-

Pharmacodynamic and Histological Analysis:

-

Collect tumor tissue for analysis of AR expression and localization, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., TUNEL).

-

Collect blood samples for measurement of prostate-specific antigen (PSA) levels if applicable.

-

Protocol 2: TRAMP Model for Chemoprevention Studies

This protocol is adapted for evaluating the chemopreventive effects of flutamide (the prodrug of this compound) in the TRAMP model.

Materials:

-

Male TRAMP mice

-

Flutamide slow-release pellets (or prepare for daily administration)

-

Placebo pellets

-

Surgical instruments for pellet implantation

Procedure:

-

Animal Grouping: At a pre-determined age (e.g., 6-8 weeks), randomly assign male TRAMP mice to treatment and control groups.

-

Treatment Administration:

-

Treatment Group: Surgically implant slow-release flutamide pellets subcutaneously. A high dose of 33 mg/kg has been shown to be effective.[11] Alternatively, administer flutamide daily via oral gavage.

-

Control Group: Implant placebo pellets.

-

-

Monitoring for Tumor Development: Palpate the mice weekly to detect the onset of tumors, starting from an age when tumors are expected to appear (e.g., 10 weeks).[11]

-

Efficacy Endpoint: The primary endpoint is the time to tumor development (tumor-free survival).

-

Histopathological Analysis: At the end of the study or when tumors develop, euthanize the mice and collect the prostate and any tumors for histological examination to assess tumor grade and progression.

Experimental Workflow Diagram

The following diagram outlines a general workflow for evaluating the efficacy of this compound in a xenograft model.

Caption: General experimental workflow for in vivo efficacy testing of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line/System | Value | Reference |

| IC50 for AR | Androgen Receptor | 0.7 µM | [1] |

| Nominal IC50 | AR-CALUX Assay | 0.05 µM | [14] |

Table 2: In Vivo Efficacy of Flutamide in the TRAMP Model

| Treatment Group | Median Tumor-Free Survival | % Tumor-Free at 34 Weeks | p-value vs. Placebo | Reference |

| Placebo | 24.5 weeks | 0% | - | [11] |

| Low-Dose Flutamide (6.6 mg/kg) | 24.5 weeks | Not significantly different from placebo | NS | [11] |

| High-Dose Flutamide (33 mg/kg) | 33 weeks | 42% | p = 0.0036 | [11] |

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound. Proper model selection and experimental design are crucial for obtaining meaningful and translatable data on the efficacy and mechanism of action of this antiandrogen therapy. The use of both xenograft and transgenic models allows for a comprehensive assessment of therapeutic and preventive effects.

References

- 1. selleckchem.com [selleckchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 4. A Molecular Modeling Study of the this compound Resistance Mechanism Induced by Androgen Receptor Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-androgen 2-hydroxyflutamide modulates cadherin, catenin and androgen receptor phosphorylation in androgen-sensitive LNCaP and androgen-independent PC3 prostate cancer cell lines acting via PI3K/Akt and MAPK/ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. LNCaP Xenograft Model | Xenograft Services [xenograft.net]

- 8. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer [mdpi.com]

- 9. Application of Prostate Cancer Models for Preclinical Study: Advantages and Limitations of Cell Lines, Patient-Derived Xenografts, and Three-Dimensional Culture of Patient-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound enhances cellular sensitivity to 5-fluorouracil by suppressing thymidylate synthase expression in bicalutamide-resistant human prostate cancer cells. | Sigma-Aldrich [sigmaaldrich.cn]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Antiandrogen Therapy with this compound or Androgen Receptor Degradation Enhancer ASC-J9 Enhances BCG Efficacy to Better Suppress Bladder Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Next Generation Risk Assessment of the Anti-Androgen Flutamide Including the Contribution of Its Active Metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Identification of Hydroxyflutamide Metabolites Using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification and quantification of hydroxyflutamide and other flutamide metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methodologies are critical for pharmacokinetic studies, drug metabolism research, and toxicological assessments in the development of flutamide-based therapies.

Introduction

Flutamide, a nonsteroidal antiandrogen, is extensively metabolized in the body, with its primary active metabolite being 2-hydroxyflutamide. The characterization and quantification of these metabolites are essential for understanding the drug's efficacy, safety profile, and potential for drug-induced hepatotoxicity.[1] Mass spectrometry, particularly LC-MS/MS, has emerged as the gold standard for the sensitive and specific detection of these metabolites in various biological matrices.[2][3]

Metabolic Pathways of Flutamide

Flutamide undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[1] The primary metabolic pathway involves hydroxylation to form the pharmacologically active 2-hydroxyflutamide, a reaction primarily catalyzed by cytochrome P450 enzymes.[1] Other significant pathways include hydrolysis and subsequent conjugation reactions, such as glucuronidation, sulfation, and the formation of mercapturic acid conjugates.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 3. Review of HPLC and LC-MS/MS assays for the determination of various nonsteroidal anti-androgens used in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming solubility issues with hydroxyflutamide in cell culture media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with hydroxyflutamide in cell culture media.

Frequently Asked Questions (FAQs)

Q1: this compound is precipitating in my cell culture medium. What am I doing wrong?

A1: this compound is practically insoluble in aqueous solutions like cell culture media. Direct addition of powdered this compound to your media will result in precipitation. To avoid this, you must first dissolve it in an appropriate organic solvent to create a concentrated stock solution. This stock solution is then diluted to the final working concentration in the cell culture medium.

Q2: What is the best solvent to dissolve this compound for cell culture experiments?

A2: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for dissolving this compound. It is highly soluble in both.[1] For cell culture applications, sterile, cell culture-grade DMSO is the most common choice.

Q3: What is the maximum concentration of DMSO that my cells can tolerate?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects. However, it is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell behavior.

Q4: My this compound precipitates when I dilute my DMSO stock solution in the media. How can I prevent this?

A4: This can happen if the stock solution is added too quickly or if the concentration of this compound in the final solution exceeds its solubility limit in the aqueous medium. To prevent precipitation, add the DMSO stock solution dropwise to your cell culture medium while gently swirling. It is also recommended to perform serial dilutions to reach your final desired concentration.[2]

Q5: How should I store my this compound stock solution?

A5: this compound powder should be stored at -20°C for long-term stability.[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| This compound powder will not dissolve in cell culture media. | This compound is hydrophobic and has very low solubility in aqueous solutions. | Dissolve this compound in an organic solvent such as DMSO or ethanol to create a stock solution before adding it to the media. |

| Precipitation occurs upon adding the DMSO stock to the media. | The concentration of this compound in the final solution is too high, or the stock solution was added too quickly. | Add the stock solution dropwise while gently mixing. Consider performing serial dilutions to reach the final concentration. Ensure the final DMSO concentration remains below cytotoxic levels (ideally ≤ 0.5%). |

| Cells in the experimental group are dying or showing signs of stress. | The final concentration of DMSO in the culture media may be too high, causing cytotoxicity. | Reduce the final concentration of DMSO in your media. Always include a vehicle control (media with the same concentration of DMSO) to differentiate between the effects of the solvent and the compound. |

| Inconsistent results between experiments. | Potential degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles. | Aliquot the stock solution after preparation and store at -80°C. Use a fresh aliquot for each experiment. |

Data Presentation

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility (at 25°C) | Reference |

| DMSO | ~58 mg/mL (198.48 mM) | [4] |

| Ethanol | ~58 mg/mL (198.48 mM) | [4] |

| Water | Insoluble | [4] |

| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1] |

Table 2: Recommended Maximum DMSO Concentration in Cell Culture

| Cell Type | Maximum Recommended DMSO Concentration | Notes | Reference |

| Most Cell Lines | 0.5% | Some robust cell lines may tolerate up to 1%. | |

| Primary Cells | ≤ 0.1% | More sensitive to solvent toxicity. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (MW: 292.21 g/mol )

-

Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out 2.92 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube.

-

Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Treatment

Objective: To prepare a final working concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium

-

Sterile microcentrifuge tubes

-

Sterile pipette and tips

Procedure:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

In a sterile tube, perform an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This will result in a 100 µM intermediate solution with 1% DMSO.

-

Gently vortex the intermediate solution.

-

To achieve the final 10 µM working concentration, add the appropriate volume of the 100 µM intermediate solution to your cell culture plates. For example, to treat cells in 1 mL of media, add 100 µL of the 100 µM intermediate solution. This will result in a final DMSO concentration of 0.1%.

-

For the vehicle control, prepare a 0.1% DMSO solution in the cell culture medium and add the same volume to the control wells.

-

Gently swirl the plates to ensure even distribution of the compound.

-

Incubate the cells for the desired experimental duration.

Mandatory Visualizations

Caption: Experimental workflow for preparing and using this compound in cell culture.

Caption: Simplified signaling pathways affected by this compound.

References

Hydroxyflutamide Technical Support Center: Troubleshooting Experimental Variability

Welcome to the technical support center for hydroxyflutamide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of batch-to-batch variability in experiments involving this compound. Inconsistent results can compromise data integrity and delay research progress. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate potential sources of variability.

Troubleshooting Guide: Inconsistent Results with this compound

Issue 1: Decreased or inconsistent antagonist activity observed across different batches.

Possible Cause 1: Variation in Purity and Impurities

Different batches of this compound may have varying purity levels or contain different impurity profiles. These impurities may interfere with the assay or have off-target effects, leading to inconsistent results.

Recommended Actions:

-

Request Certificate of Analysis (CoA): Always obtain a batch-specific CoA from the supplier. Verify the purity of the compound, which is often determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).[1][2]

-

Perform In-House Quality Control (QC):

-

HPLC Analysis: Run an HPLC analysis to confirm the purity of each new batch against a qualified reference standard.[3][4][5] This can also help in identifying any degradation products.[6][7]

-

Mass Spectrometry (MS): Use LC-MS to confirm the identity of the main compound and to characterize any significant impurities.[8]

-

-

Establish a Bioassay for Potency: Before starting a large-scale experiment, test each new batch in a standardized bioassay to determine its potency (e.g., IC50 value for androgen receptor binding).[1][9][10] This will allow you to normalize the concentration used in your experiments based on the activity of the specific batch.

Possible Cause 2: Degradation of the Compound

This compound can degrade if not stored or handled properly, leading to a decrease in the concentration of the active compound.[6]

Recommended Actions:

-

Proper Storage: Store powdered this compound at -20°C for long-term stability (up to 3 years).[1]

-

Solvent and Solution Stability:

-

Prepare stock solutions in a suitable solvent like DMSO. For example, a stock solution can be prepared at 58 mg/mL in fresh, moisture-free DMSO.[1]

-

For in vivo experiments, it is recommended to prepare fresh working solutions daily.[9]

-

Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use vials.

-

-

Check for Degradation Products: Use analytical methods like HPLC to check for the presence of degradation products in your stock solutions, especially if they have been stored for a long time.[6]

Issue 2: Unexpected or off-target effects observed in experiments.

Possible Cause: Presence of Active Metabolites or Contaminants

Flutamide is a prodrug that is metabolized to this compound, its active form.[11] Batches of this compound might contain residual flutamide or other metabolites that could have different activities or toxicities.[12][13]

Recommended Actions:

-

Review the Synthesis Route: If possible, inquire about the synthesis route from the manufacturer. This can provide clues about potential impurities or by-products.

-

Comprehensive Analytical Characterization: Employ a combination of analytical techniques (HPLC, LC-MS, NMR) to create a detailed profile of each batch.[2][14]

-

Test for Cytotoxicity: If unexpected cell death is observed, perform a cytotoxicity assay for each new batch to ensure that the observed effects are not due to toxic impurities.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-steroidal antiandrogen. It acts as a competitive antagonist of the androgen receptor (AR).[11][15] By binding to the AR, it prevents androgens like testosterone and dihydrotestosterone (DHT) from binding and activating the receptor. This blockage inhibits the translocation of the AR to the nucleus and subsequent modulation of gene expression that promotes cell growth, particularly in androgen-sensitive tissues like the prostate.[15]

Q2: How should I prepare and store this compound solutions?

A2: For stock solutions, dissolve this compound in fresh DMSO to a concentration of up to 58 mg/mL (198.48 mM).[1] It is important to use moisture-absorbing DMSO as it can reduce solubility.[1] Store powdered compound at -20°C for up to 3 years.[1] For working solutions for in vivo studies, it is best to prepare them fresh on the day of use.[9] Aliquot stock solutions to avoid multiple freeze-thaw cycles.

Q3: What are the typical concentrations of this compound used in in vitro experiments?

A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. Common concentrations used in published studies range from 1 µM to 10 µM.[1][9] For example, a concentration of 1 µM was used in human urothelial cancer cell lines,[1] while 5 µM was used to enhance the effects of Bacillus Calmette-Guérin (BCG) in bladder cancer cells.[9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Can batch-to-batch variability in this compound affect my in vivo study outcomes?

A4: Yes, absolutely. Variability in the purity, potency, or impurity profile of this compound can significantly impact the pharmacokinetics and pharmacodynamics of the compound in vivo.[16][17] This can lead to inconsistent tumor growth inhibition, altered hormone levels, or other variable physiological responses. It is crucial to qualify each new batch of this compound before initiating in vivo studies.

Q5: What analytical methods are recommended for quality control of this compound?

A5: A combination of chromatographic and spectroscopic methods is recommended for comprehensive quality control:

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.[3][5][18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For identity confirmation and characterization of impurities and metabolites.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identity of the compound.[2]

-

Karl Fischer Titration: To determine the water content, which can affect stability and accurate weighing.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H11F3N2O4 | [1] |

| Molecular Weight | 292.21 g/mol | [1][8] |

| CAS Number | 52806-53-8 | [1][10] |

| IC50 (Androgen Receptor) | ~0.7 µM (700 nM) | [1][9][10] |

| Solubility in DMSO | 58 mg/mL (198.48 mM) | [1] |

| Solubility in Water | Insoluble | [1] |

Table 2: Example of Batch Qualification Data

| Batch ID | Purity (HPLC, %) | IC50 (AR Binding Assay, µM) | Notes |

| Batch A | 99.93% | 0.72 | Meets specifications. |

| Batch B | 98.5% | 0.95 | Lower purity and potency. Adjust concentration accordingly. |

| Batch C | 99.8% | 0.75 | Contains an unknown impurity at 0.15%. Further characterization needed. |

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol provides a general method for determining the purity of this compound. It may need to be optimized for your specific HPLC system and column.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (0.05 M, pH 4.0)

-

C18 analytical column (e.g., Luna C18, 100 mm x 4.6 mm, 5 µm particle size)[5]

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of 0.05 M phosphate buffer (pH 4.0) and acetonitrile in a 50:50 (v/v) ratio.[5] Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the this compound batch sample in the mobile phase to a concentration within the range of the calibration curve.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

-

Data Processing: Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the calibration curve. The percentage purity is calculated as: (Peak Area of Sample / Total Peak Area of all components) x 100.

Protocol 2: In Vitro Androgen Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the IC50 of this compound for the androgen receptor.

Materials:

-

Cells expressing the androgen receptor (e.g., LNCaP cells)

-

Radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881)

-

This compound (test compound)

-

Unlabeled androgen (e.g., Dihydrotestosterone) for non-specific binding control

-

Cell lysis buffer

-

Scintillation counter and fluid

Procedure:

-

Cell Culture: Culture AR-positive cells to an appropriate density in multi-well plates.

-

Assay Preparation: Prepare a series of dilutions of this compound.

-

Binding Reaction:

-

Incubate the cells with a fixed concentration of the radiolabeled androgen and varying concentrations of this compound.

-

Include control wells for total binding (radiolabeled androgen only) and non-specific binding (radiolabeled androgen + a high concentration of unlabeled androgen).

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Washing: Wash the cells with ice-cold buffer to remove unbound ligand.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen.

-

Visualizations

Caption: Mechanism of action of this compound as an androgen receptor antagonist.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Identity determination and purity testing [chemcon.com]

- 3. New and validated high-performance liquid chromatographic method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. latamjpharm.org [latamjpharm.org]

- 6. Flutamide degradation driven by sulfonic acids: unforeseen salts and salt polymorphs of a degraded flutamide impurity - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. This compound | C11H11F3N2O4 | CID 91649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity of flutamide and 2-hydroxyflutamide and their effects on CYP1A2 mRNA in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 16. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Hydroxyflutamide Dosage and Administration in Animal Studies

Welcome to the technical support center for researchers utilizing hydroxyflutamide in pre-clinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

1. Issue: Unexpected Lack of Efficacy or High Variability in Response

-

Question: We are administering this compound to our animal models but are not observing the expected anti-androgenic effects, or the response is highly variable between subjects. What could be the cause?

-

Answer: Several factors could contribute to a lack of efficacy or high variability. Consider the following troubleshooting steps:

-

Vehicle Formulation and Drug Solubility: this compound is poorly soluble in aqueous solutions. Ensure your chosen vehicle properly solubilizes the compound. Inadequate solubilization can lead to inconsistent dosing and reduced bioavailability. For oral administration, formulations with hydroxypropyl-β-cyclodextrin (HPβCyD) have been shown to improve oral bioavailability compared to simple suspensions.[1] For subcutaneous injections, a vehicle of peanut oil and acetone (9:1) has been used.[2]

-

Route of Administration: The route of administration significantly impacts pharmacokinetics. Oral gavage is a common method, but be aware that flutamide (the prodrug of this compound) is rapidly metabolized in the liver to its active form.[3][4] Intravenous administration of a this compound formulation can provide more direct and consistent systemic exposure.[1]

-

Dosage and Frequency: Flutamide and its active metabolite, this compound, have relatively short half-lives, which may necessitate multiple daily administrations to maintain effective therapeutic levels.[5] Review the literature for dose-response studies in your specific animal model and indication. Doses of flutamide ranging from 1 to 50 mg/kg/day have been used in rats to achieve anti-androgenic effects.[6]

-

Metabolism and Animal Model: Be aware of inter-species differences in drug metabolism. The conversion of flutamide to this compound is a critical step for its activity.[3][4] Ensure the chosen animal model has a metabolic profile relevant to your research question.

-

2. Issue: Observed Toxicity or Adverse Events

-

Question: Our animals are showing signs of toxicity, such as weight loss, lethargy, or liver enzyme elevation. How can we mitigate these effects?

-

Answer: this compound, like its parent compound flutamide, can cause toxicity, particularly hepatotoxicity.[5] Here’s how to approach this issue:

-

Dose Reduction: The most straightforward approach is to reduce the dose. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

-

Liver Function Monitoring: Regularly monitor liver function through blood tests for enzymes like ALT and AST, especially in long-term studies.

-

Mechanism of Toxicity: The hepatotoxicity of flutamide and this compound is thought to be linked to mitochondrial toxicity.[5] Consider this mechanism when interpreting any observed adverse effects.

-

Vehicle Toxicity: Ensure the vehicle itself is not contributing to the observed toxicity. Conduct a vehicle-only control group to assess any adverse effects of the formulation components.

-

3. Issue: Difficulty with Vehicle Formulation and Administration

-

Question: We are struggling to prepare a stable and easily administrable formulation of this compound. What are some recommended vehicles and preparation methods?

-

Answer: Preparing a suitable formulation is crucial for successful animal studies.

-

Recommended Solvents: For in vivo experiments, it is often recommended to first prepare a clear stock solution. A common approach involves dissolving this compound in an organic solvent like DMSO and then further diluting it with other co-solvents such as PEG300, PEG400, or Tween-80 in saline.[7] It is advisable to keep the proportion of DMSO to a minimum.[7]

-

Suspensions for Oral Gavage: For oral administration, this compound can be suspended in an aqueous vehicle containing carboxymethyl cellulose (0.5% w/v), polysorbate-80 (0.4% w/v), and benzyl alcohol (0.9% v/v) in saline.[1]

-

Solutions for Injection: For intravenous administration, a co-solvent formulation can be used.[1] For subcutaneous injection in rats, a solution of flutamide in peanut oil and acetone (9:1) has been described.[2]

-

Fresh Preparation: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use to ensure stability and prevent precipitation.[7]

-

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is the active metabolite of the non-steroidal antiandrogen drug, flutamide.[3][4] Its primary mechanism of action is to act as a competitive antagonist of the androgen receptor (AR).[3][4] By binding to the AR, it prevents androgens like testosterone and dihydrotestosterone (DHT) from binding and activating the receptor. This blockade inhibits the translocation of the AR to the nucleus and subsequent modulation of gene expression that promotes cell growth, particularly in androgen-sensitive tissues like the prostate.[3]

2. What are the key signaling pathways affected by this compound?

The primary pathway affected is the Androgen Receptor Signaling Pathway . By blocking this pathway, this compound inhibits the growth-promoting effects of androgens.[3] Additionally, some studies suggest that this compound can influence other signaling pathways. For instance, it has been shown to activate the PI3K/Akt-dependent pathway in primary rat Sertoli cells, which affects the expression of connexin 43.[7] There is also evidence that this compound can activate the Ras/MAP kinase pathway in an androgen receptor-independent manner in some prostate cancer cells, which may have implications for cell proliferation.[8]

3. What are typical dosages of this compound or its prodrug, flutamide, used in common animal models?

Dosages can vary significantly depending on the animal model, the route of administration, and the experimental endpoint. It is crucial to consult the literature for studies with similar designs. The following table summarizes some reported dosages.

| Animal Model | Compound | Dosage | Route of Administration | Observed Effect/Study Focus |

| Rat | Flutamide | 1 - 50 mg/kg/day | Oral | Reduction in seminal vesicle and ventral prostate weights.[6] |

| Rat | Flutamide | 2 mg or 5 mg | Subcutaneous | Study on hepatic regeneration.[2] |

| Rat | This compound | 25 mg/kg | Intragastric | Pharmacokinetic study.[9] |

| Dog | Flutamide | 10, 20, or 40 mg/kg/day | Oral | Chronic toxicity study.[10] |

| Mouse | Flutamide | 5 mg/day (from a 100 mg/21-day release pellet) | Subcutaneous pellet | Protection against androgen-dependent toxicity in a model of spinal bulbar muscular atrophy.[11] |

4. How should I prepare a this compound solution for my animal experiments?

The preparation method will depend on the intended route of administration. Here is a general protocol for preparing a solution for injection, which should be adapted and optimized for your specific experimental needs.

Experimental Protocols

Protocol: Preparation of this compound for Injection

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 or PEG400

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile vials and syringes

-

Vortex mixer and/or sonicator

Procedure:

-

Stock Solution Preparation:

-

Weigh the required amount of this compound powder in a sterile vial.

-

Add a minimal amount of DMSO to dissolve the powder completely. For example, you can aim for a stock concentration of 10 mM in DMSO.[7] Use a vortex mixer or gentle sonication to aid dissolution.

-

-

Working Solution Preparation (Example Formulation):

-

This is an example, and the final ratios should be optimized for solubility and tolerability in your animal model. A common formulation strategy involves a mixture of solvents.

-

For a final formulation, you might aim for a vehicle composition such as:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

To prepare the working solution, first add the required volume of the this compound stock solution in DMSO to a sterile tube.

-

Sequentially add the other co-solvents (PEG300, Tween-80), mixing thoroughly after each addition.

-

Finally, add the sterile saline to reach the final desired volume and concentration.

-

Ensure the final solution is clear and free of precipitates. If precipitation occurs, the formulation needs to be adjusted.

-

-

Administration:

-

Administer the freshly prepared solution to the animals via the chosen parenteral route (e.g., intraperitoneal, subcutaneous, or intravenous).

-

The volume of administration should be appropriate for the size of the animal. For mice, typical injection volumes are 5-10 ml/kg for intraperitoneal and subcutaneous routes and a maximum of 5 ml/kg for bolus intravenous injection.[12][13]

-

Important Considerations:

-

Always include a vehicle control group in your experiments to account for any effects of the solvents.

-

Perform a small pilot study to assess the tolerability of your final formulation before proceeding with a large-scale experiment.

Visualizations

Signaling Pathways

References

- 1. sites.ualberta.ca [sites.ualberta.ca]

- 2. Effect of Antiandrogen Flutamide on Measures of Hepatic Regeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Flutamide - Wikipedia [en.wikipedia.org]

- 6. Pharmacology and pharmacokinetics of flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Pharmacokinetics of 2-hydroxyflutamide, a major metabolite of flutamide, in normal and CCl4-poisoned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic effects of flutamide in male beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiandrogen Flutamide Protects Male Mice From Androgen-Dependent Toxicity in Three Models of Spinal Bulbar Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 13. bioscmed.com [bioscmed.com]

Identifying and minimizing degradation of hydroxyflutamide in stock solutions

This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing hydroxyflutamide. Adhering to these guidelines will help ensure the stability and integrity of your stock solutions, leading to more reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound stock solutions?

A1: The stability of this compound is highly dependent on the solvent and storage temperature. Organic solvents are recommended for primary stock solutions, while aqueous solutions should be prepared fresh and used promptly.

Table 1: Solubility and Recommended Storage for this compound

| Solvent | Solubility (approx.) | Recommended Storage (Stock Solution) | Stability Period |

| DMSO | >58 mg/mL (198.48 mM)[1][2] | -80°C[2][3] | Up to 6-12 months[2][3] |

| -20°C[2][3] | Up to 1 month[2][3] | ||

| Ethanol | ~25-58 mg/mL[1][4] | -20°C or -80°C | Not specified, but short-term storage is common. |

| Dimethyl Formamide (DMF) | ~25 mg/mL[4] | -20°C or -80°C | Not specified, but similar to other organic solvents. |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.5 mg/mL in 1:1 Ethanol:PBS)[4] | 4°C | Not recommended for more than one day[4] |

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2][3] Use fresh, anhydrous DMSO, as moisture can reduce solubility.[2]

Q2: What are the primary causes of this compound degradation in solution?

A2: Several factors can contribute to the degradation of this compound in solution. While specific stability studies on this compound are less common, data from its parent compound, flutamide, provide valuable insights into potential degradation pathways.

-

Hydrolysis: The parent compound, flutamide, is known to be unstable in aqueous solutions, particularly under acidic (pH < 3) and alkaline (pH > 5) conditions, where it hydrolyzes into 4-Nitro-3-trifluoromethyl aniline.[5][6] Maximum stability for flutamide in aqueous solution is observed between pH 3.0 and 5.0.[5][6] It is prudent to assume this compound may exhibit similar pH sensitivity.

-

Temperature: Elevated temperatures accelerate the rate of hydrolysis in aqueous solutions.[7][8] Therefore, stock solutions should be stored at low temperatures (-20°C or -80°C) and working solutions should be kept on ice.

-

Photodegradation: Like many aromatic nitro compounds, flutamide is susceptible to photodegradation upon exposure to UV light.[9] To minimize this risk, always store stock solutions in amber vials or protect them from light.

-

Freeze-Thaw Cycles: Repeated changes in temperature can compromise the stability of the compound and the integrity of the solution.[2][3] Aliquoting the stock solution is a critical step to avoid this.

Q3: How can I detect degradation in my this compound stock solution?

A3: Detecting degradation involves both simple observation and analytical confirmation.

-

Visual Inspection: Regularly check your stock solution for any signs of precipitation or color change. A pure solution should be clear.

-

Analytical Methods: The most reliable method for assessing the purity and concentration of your stock solution is High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12] A stability-indicating HPLC method can separate the intact this compound from its potential degradation products. A decrease in the area of the main peak or the appearance of new peaks over time is a clear indicator of degradation.

Q4: I suspect my stock solution has degraded. What troubleshooting steps should I take?

A4: If you suspect degradation, it is best to discard the solution and prepare a fresh one. To prevent future issues:

-

Prepare a Fresh Stock: Always start with a high-purity solid compound.

-

Use Anhydrous Solvent: Use high-quality, anhydrous grade solvents (e.g., DMSO, ethanol).[2]

-

Purge with Inert Gas: For maximum stability, purge the solvent and the headspace of the vial with an inert gas like argon or nitrogen before sealing.[4]

-

Aliquot for Single Use: Divide the new stock solution into smaller, single-use aliquots to avoid freeze-thaw cycles.[2][3]

-

Protect from Light: Store aliquots in amber vials or wrap them in foil.

-

Store at -80°C: For long-term storage of organic stock solutions, -80°C is the preferred temperature.[2][3]

Experimental Protocols and Workflows

Experimental Workflow for Stock Solution Management

The following diagram outlines the best practices for preparing, storing, and using this compound stock solutions to ensure experimental integrity.

Caption: Workflow for preparing and handling this compound stock solutions.

Protocol: Stability Assessment using HPLC-UV

This protocol provides a general framework for assessing the stability of a this compound stock solution over time. Specific parameters like column type and mobile phase composition may require optimization.

-

Objective: To quantify the concentration of this compound in a stock solution at various time points and detect the formation of degradation products.

-

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO).

-

HPLC system with a UV detector.

-

C18 reversed-phase column.

-

HPLC-grade acetonitrile, methanol, and water.

-

Phosphate buffer (e.g., 0.05 M, pH 4.0).[13]

-

-

Methodology:

-

Time Point Zero (T=0):

-

Prepare a fresh stock solution of this compound as described above.

-

Immediately dilute a small sample of the stock solution to a working concentration (e.g., 10 µg/mL) using the mobile phase.

-

Inject the sample into the HPLC system.

-

Set the UV detector to the appropriate wavelength (λmax for this compound is ~291 nm).[4]

-

Record the chromatogram. The peak area for this compound at T=0 serves as the baseline.

-

-

Incubation:

-

Store the remaining aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).

-

-

Subsequent Time Points (e.g., 1 week, 1 month, 3 months):

-

At each time point, retrieve one aliquot from storage.

-

Prepare and inject the sample into the HPLC as described in step 3.1.

-

-

Data Analysis:

-

Compare the peak area of this compound at each time point to the T=0 baseline. A significant decrease (>5-10%) indicates degradation.

-

Examine the chromatograms for the appearance of new peaks, which would correspond to degradation products.

-

-

Mechanism of Action: Androgen Receptor Signaling

This compound functions as a competitive antagonist of the Androgen Receptor (AR). Understanding this pathway is crucial for interpreting experimental results.

Caption: this compound competitively inhibits the androgen receptor signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Photodegradation of Flutamide and Halogen Derivatives of Nitrobenzotrifluoride: The NO Release Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of 2-hydroxyflutamide in human plasma by high-performance liquid chromatography and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]